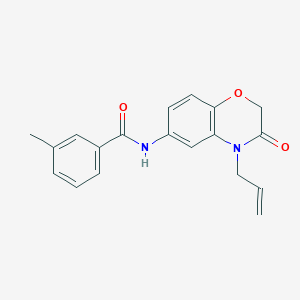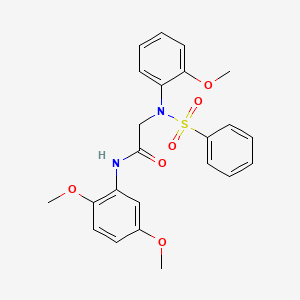![molecular formula C15H16N2O5S B4983994 N-[2-(4-methylphenoxy)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B4983994.png)
N-[2-(4-methylphenoxy)ethyl]-4-nitrobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-methylphenoxy)ethyl]-4-nitrobenzenesulfonamide, commonly referred to as MNBS, is a chemical compound that has been extensively studied for its potential use in scientific research. MNBS is a sulfonamide derivative that has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. In
作用机制
The mechanism of action of MNBS is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in key cellular processes. For example, MNBS has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in gene expression. By inhibiting HDAC activity, MNBS may alter the expression of genes involved in tumor growth and inflammation.
Biochemical and Physiological Effects:
MNBS has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that MNBS can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the activity of enzymes involved in key cellular processes. MNBS has also been found to have a relatively low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
One of the main advantages of MNBS for lab experiments is its well-documented synthesis method. This makes it relatively easy for researchers to obtain and work with MNBS in the laboratory. In addition, MNBS has been found to exhibit a wide range of biological activities, making it a potential candidate for a variety of research applications.
However, there are also some limitations to working with MNBS in the laboratory. For example, MNBS has been found to be relatively unstable in aqueous solutions, which can make it difficult to work with in certain experimental settings. In addition, MNBS has not yet been extensively studied in vivo, which limits its potential applications in animal models.
未来方向
There are several potential future directions for research on MNBS. One area of interest is in the development of MNBS-based therapeutics for the treatment of cancer and inflammatory diseases. Another potential direction is in the study of the mechanism of action of MNBS, which could lead to a better understanding of its biological activities and potential therapeutic applications.
In addition, further research is needed to explore the potential limitations of working with MNBS in the laboratory, and to develop new methods for working with the compound in aqueous solutions. Overall, MNBS is a promising compound that has the potential to be a valuable tool for scientific research in a variety of fields.
合成方法
The synthesis of MNBS involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-methylphenol in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-(chloroethyl)ethylamine to produce MNBS. The synthesis process is relatively straightforward and has been well-documented in the literature.
科学研究应用
MNBS has been studied extensively for its potential use in scientific research. One of the most promising applications of MNBS is in the field of cancer research. Studies have shown that MNBS has potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. MNBS has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
In addition to its anti-tumor activity, MNBS has also been found to exhibit anti-inflammatory properties. MNBS has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response. This makes MNBS a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
属性
IUPAC Name |
N-[2-(4-methylphenoxy)ethyl]-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-12-2-6-14(7-3-12)22-11-10-16-23(20,21)15-8-4-13(5-9-15)17(18)19/h2-9,16H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBASKIDMZTOMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chlorophenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4983917.png)

![2-[(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(2-methylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B4983933.png)
![2-[2-hydroxy-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B4983935.png)
![3,3'-[1,3-butanediylbis(oxy-4,1-phenylene)]di(2,5-pyrrolidinedione)](/img/structure/B4983941.png)
![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid](/img/structure/B4983948.png)

![diethyl {[butyl(cyclopropylcarbonyl)amino]methyl}phosphonate](/img/structure/B4983962.png)
![1-(3-chlorophenyl)-4-{[5-(2-hydroxy-5-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B4983970.png)

![3,7-dichloro-6-methoxy-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4983989.png)
![3-bromo-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4984010.png)

![ethyl (2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4984023.png)